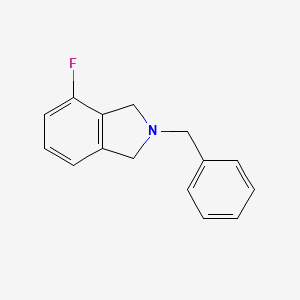

2-Benzyl-4-fluoroisoindoline

Description

Significance of Isoindoline (B1297411) Derivatives in Heterocyclic Chemistry

The isoindoline core, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a key structural motif in a variety of natural products and synthetic molecules. cdnsciencepub.comwikipedia.org Its derivatives have garnered significant attention due to their wide-ranging applications in medicinal chemistry and materials science. silae.it

The isoindoline framework consists of a benzene ring fused to a pyrrolidine (B122466) ring, with the nitrogen atom at the 2-position. wikipedia.org This arrangement imparts a unique three-dimensional structure that can be readily modified. The conformational flexibility of the five-membered ring, often adopting an envelope or twisted conformation, allows for the precise spatial orientation of substituents. In the case of 2-substituted isoindolines, such as 2-benzylisoindoline, the substituent on the nitrogen atom can adopt various conformations relative to the isoindoline ring system, influencing its chemical reactivity and biological interactions. cdnsciencepub.com The study of these conformational preferences, often through techniques like NMR spectroscopy, is crucial for understanding their structure-activity relationships. cdnsciencepub.com

For instance, the geminal proton-proton coupling constants in the benzylic methylene (B1212753) group of N-benzylisoindolines are sensitive to the conformation around the benzene-CH2 bond, providing insights into the hyperconjugative interaction between the benzene ring and the methylene group. cdnsciencepub.com

The exploration of isoindoline chemistry dates back to early studies on phthalimide (B116566) derivatives. acs.org Initial synthetic methods often involved the reduction of phthalimides or the cyclization of α,α'-dihalo-o-xylenes. nih.gov Over the years, research has focused on developing more efficient and versatile synthetic routes to access a wide array of substituted isoindolines. The discovery of the diverse biological activities of isoindoline-containing compounds, including their use as cardiovascular agents and local anesthetics, spurred further investigation into this heterocyclic system. nih.gov More recent research has expanded into their application as anticancer and anti-inflammatory agents. silae.it

Role of Fluorine in Modulating Chemical Reactivity and Synthetic Strategies

The introduction of fluorine into organic molecules is a well-established strategy for fine-tuning their chemical and physical properties. researchgate.netchim.itmdpi.comekb.eg This is particularly true for heterocyclic compounds, where fluorine's unique characteristics can have a profound impact.

Fluorine is the most electronegative element, and its incorporation into an aromatic or heterocyclic ring significantly alters the electron distribution. researchgate.netmdpi.com The strong electron-withdrawing inductive effect of fluorine can decrease the basicity of nearby nitrogen atoms and influence the acidity of adjacent functional groups. mdpi.comcore.ac.uk This electronic perturbation can activate the ring towards certain reactions, such as nucleophilic aromatic substitution, while deactivating it towards others. core.ac.uk The presence of a fluorine atom can also impact the molecule's dipole moment and its ability to participate in hydrogen bonding. mdpi.com

Table 1: Impact of Fluorination on Physicochemical Properties

| Property | Effect of Fluorination | Reference(s) |

| Basicity of Heterocyclic Nitrogen | Decreased | mdpi.comcore.ac.uk |

| Acidity of Neighboring Groups | Increased | core.ac.uk |

| Susceptibility to Nucleophilic Attack | Increased | core.ac.uk |

| Dipole Moment | Altered | mdpi.com |

| Metabolic Stability | Often Increased | ekb.eg |

Fluorine as a Strategic Element in Retrosynthetic Analysis

In retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify simpler starting materials, fluorine can serve as a powerful strategic element. chemistry.coachjournalspress.comyoutube.comyoutube.com The presence of a fluorine atom can guide the disconnection strategy, suggesting specific bond formations that are facilitated by its electronic influence. For example, a fluorine atom on an aromatic ring can be a precursor to a nucleophilic aromatic substitution reaction, a key bond-forming step in many syntheses. core.ac.uk Furthermore, the use of fluorinated building blocks is a common and effective strategy in the synthesis of complex molecules.

Overview of 2-Substituted Isoindoline Derivatives in Synthetic Methodologies

2-Substituted isoindoline derivatives are versatile intermediates in organic synthesis. cdnsciencepub.com The nitrogen atom of the isoindoline core can be readily functionalized with a variety of substituents, allowing for the construction of a diverse range of molecular architectures. These derivatives have been employed in the synthesis of natural products, pharmaceuticals, and functional materials. wikipedia.orgsilae.it The synthesis of N-substituted isoindolines can be achieved through various methods, including the reaction of phthalic anhydride (B1165640) with primary amines followed by reduction, or the alkylation of isoindoline itself. acs.orgskemman.is

The specific compound of interest, 2-Benzyl-4-fluoroisoindoline, belongs to this class of 2-substituted isoindolines, with the added feature of a fluorine atom on the benzene ring, combining the structural and electronic features discussed above. A known synthetic route to N-benzyl-4-fluoroisoindoline involves starting from 3-fluoroxylene. epo.org

General Synthetic Access to 2-Substituted Isoindolines

The synthesis of 2-substituted isoindolines can be achieved through several established methodologies. A common approach involves the cyclization of appropriate precursors. One such method is the amination of α,α'-dihalo-o-xylenes with primary amines in a basic medium. unipi.it This reaction provides a direct route to N-substituted isoindolines. unipi.it

Another versatile method is the intramolecular hydroamination of 2-vinyl or 2-ethynyl benzylamines, which can be promoted by either acid or basic catalysts to yield 1-substituted isoindolines. unipi.it Additionally, "one-pot" three-component reactions have been developed for the efficient synthesis of isoindoline derivatives. For instance, the reaction of 2-formylbenzoic acid with primary amines and a suitable third component can lead to the formation of the isoindoline core in a single step. researchgate.net The reduction of N-substituted phthalimides (isoindoline-1,3-diones) is another viable pathway to access 2-substituted isoindolines.

Aromatization of isoindolines is a general method for preparing isoindoles, which can then be functionalized. ua.es For example, Pd-catalyzed dehydrogenation/C-H borylation of isoindolines can produce borylated isoindoles, which are valuable intermediates for further transformations like Suzuki-Miyaura coupling. ua.es

| Synthetic Method | Description | Key Features |

| Amination of Dihalides | Reaction of α,α'-dihalo-o-xylenes with primary amines. unipi.it | Direct route to N-substituted isoindolines. unipi.it |

| Intramolecular Hydroamination | Cyclization of 2-vinyl or 2-ethynyl benzylamines. unipi.it | Can be catalyzed by acids or bases. unipi.it |

| Three-Component Reactions | "One-pot" synthesis from precursors like 2-formylbenzoic acid and primary amines. researchgate.net | Efficient and atom-economical. researchgate.net |

| Reduction of Phthalimides | Conversion of N-substituted isoindoline-1,3-diones to isoindolines. | Common and reliable method. |

| Aromatization/Functionalization | Dehydrogenation of isoindolines to isoindoles followed by functionalization. ua.es | Provides access to functionalized isoindole derivatives. ua.es |

Importance of the Benzylic Moiety in this compound for Chemical Transformations

The benzyl (B1604629) group attached to the nitrogen atom of the isoindoline ring in this compound plays a crucial role in its chemical reactivity. The benzylic C(sp³)–H bonds are susceptible to activation, enabling a variety of functionalization reactions. rsc.org This reactivity allows for the introduction of new substituents at the benzylic position, expanding the molecular diversity accessible from this scaffold.

Recent advancements in catalysis have provided numerous methods for the functionalization of benzylic C-H bonds. These include:

Oxidation: Benzylic alcohols can be oxidized to the corresponding aldehydes and ketones. researchgate.net

Amination: Direct amination of benzylic C(sp³)–H bonds can be achieved using various nitrogen sources. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of benzyl halides with aryl organometallics are powerful tools for forming C-C bonds. acs.org More recently, direct arylation reactions that activate benzylic C-H bonds have emerged as a more atom-economical alternative. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has enabled the coupling of benzylic C-H substrates with various partners, including N-H azoles. researchgate.net Nickel/photoredox dual catalysis has also been employed for the enantioselective cross-coupling of N-benzylic heterocycles. nih.gov

Radical Reactions: Photoinduced electron transfer (PET) can initiate radical reactions, such as the benzylation of 2-benzylisoindoline-1,3-diones. mdpi.orgsciforum.net

The ability to functionalize the benzylic position provides a strategic handle for modifying the properties of this compound and for constructing more complex molecular architectures.

Contextual Placement of this compound within Contemporary Organic Chemistry Research

The chemical structure of this compound positions it at the confluence of several key areas of contemporary organic chemistry research. The isoindoline scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.comacs.org Its incorporation into drug candidates for osteoarthritis is a recent example of its therapeutic potential. acs.org

The presence of a fluorine atom on the benzene ring aligns this compound with the burgeoning field of fluorine chemistry. The introduction of fluorine is a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. tandfonline.comnih.govnih.gov Research into fluorinated heterocycles is driven by the desire to develop new pharmaceuticals with improved efficacy and metabolic stability. numberanalytics.comrsc.org The synthesis of fluorinated indolizidinone derivatives highlights the ongoing efforts to create novel fluorinated heterocyclic systems. acs.org

Furthermore, the N-benzyl group makes this compound relevant to the development of new catalytic methods for C-H functionalization. rsc.org The ability to selectively modify the benzylic position opens up possibilities for late-stage diversification of complex molecules, a highly desirable feature in drug discovery programs. The development of enantioselective methods for the synthesis of N-benzylic heterocycles is an active area of research, underscoring the importance of controlling the stereochemistry at this position. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H14FN |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

2-benzyl-4-fluoro-1,3-dihydroisoindole |

InChI |

InChI=1S/C15H14FN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 |

InChI Key |

PBZRCLHPCTZNGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4 Fluoroisoindoline

Precursor Synthesis and Starting Material Considerations

The successful synthesis of 2-benzyl-4-fluoroisoindoline is critically dependent on the availability and purity of its precursors. The primary starting materials are derivatives of 4-fluorophthalic acid, which provide the fluorinated benzene (B151609) ring of the isoindoline (B1297411) core, and benzylamine (B48309), which introduces the N-benzyl group.

| Starting Material | Reagents and Conditions | Product |

| 4-Fluorotoluene | KMnO4, heat | 4-Fluorophthalic acid |

| 4-Fluorophthalic anhydride (B1165640) | LiAlH4, THF | 4-Fluoro-1,2-benzenedimethanol |

| 4-Fluorophthalic acid | SOCl2, then MeOH | Dimethyl 4-fluorophthalate |

Preparation of Benzylamines for Isoindoline Ring Closure

Benzylamine is a readily available commercial reagent. However, for specific applications or when substituted benzylamines are required, several synthetic methods can be employed for their preparation. A classical approach involves the reaction of benzyl (B1604629) chloride with an amine source. To avoid the formation of secondary and tertiary amines, the Delepine reaction, which utilizes hexamethylenetetramine followed by acidic hydrolysis, can be employed to yield the primary benzylamine. prepchem.com Another common method is the reductive amination of benzaldehyde, where the aldehyde is condensed with ammonia (B1221849) or an ammonia equivalent, and the resulting imine is reduced in situ. ias.ac.in

| Reaction | Starting Materials | Reagents | Product |

| Delepine Reaction | Benzyl chloride, Hexamethylenetetramine | Chloroform, Ethanol (B145695), HCl | Benzylamine |

| Reductive Amination | Benzaldehyde, Ammonia | H2, Catalyst (e.g., Ni) or NaBH4 | Benzylamine |

Ring-Closure Strategies for Isoindoline Core Formation

The formation of the isoindoline ring is the cornerstone of the synthesis of this compound. Various strategies can be employed to construct this bicyclic system, with reductive amination being a particularly effective and widely used approach.

Reductive Amination Approaches for Isoindoline Synthesis

Reductive amination is a powerful method for the formation of amines and, in this context, for the cyclization to form the isoindoline ring. This approach typically involves the reaction of a dicarbonyl compound with a primary amine, followed by reduction of the resulting imine or hemiaminal intermediates.

A direct and efficient method for the synthesis of this compound is the condensation of 4-fluoro-1,2-benzenedicarboxaldehyde with benzylamine. This reaction proceeds through the formation of a bis-imine intermediate, which is then reduced to the desired isoindoline. The reaction is typically carried out in a one-pot fashion, where the dialdehyde (B1249045) and benzylamine are mixed in a suitable solvent, followed by the addition of a reducing agent.

The condensation between o-phthalaldehyde (B127526) (the non-fluorinated analog) and primary amines is known to be a rapid and efficient process, often leading to the formation of isoindole derivatives. nih.gov This suggests that the fluorinated counterpart would behave similarly, providing a high-yielding route to the isoindoline core.

Reaction Scheme:

4-Fluoro-1,2-benzenedicarboxaldehyde + Benzylamine → [Intermediate Imines] --(Reduction)--> this compound

The mechanism of the reductive cyclization involves the initial formation of a Schiff base (imine) between one of the aldehyde groups of 4-fluoro-1,2-benzenedicarboxaldehyde and the amino group of benzylamine. This is followed by an intramolecular attack of the nitrogen atom on the second aldehyde group, leading to a cyclic hemiaminal intermediate. Subsequent reduction of this intermediate, either directly or after dehydration to an iminium ion, yields the stable isoindoline ring.

The choice of reducing agent is crucial for the success of this reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The selection of the reducing agent can influence the reaction conditions and the tolerance of other functional groups in the molecule.

Alternative Cyclization Pathways for Isoindoline Ring Construction

While traditional methods for isoindoline synthesis exist, contemporary approaches often leverage metal catalysis or photochemical activation to forge the heterocyclic ring system under milder and more controlled conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with remarkable efficiency. The construction of the isoindoline ring can be achieved through palladium-catalyzed intramolecular C-H amination or cyclization of appropriately substituted precursors. For instance, a common strategy involves the intramolecular cyclization of N-substituted 2-halobenzylamines. In a typical catalytic cycle, a palladium(0) species undergoes oxidative addition into the aryl-halogen bond of a precursor like N-benzyl-2-bromo-5-fluorobenzylamine. The resulting arylpalladium(II) complex then undergoes intramolecular C-N bond formation, followed by reductive elimination to release the isoindoline product and regenerate the palladium(0) catalyst. The choice of ligands, bases, and reaction conditions is critical for achieving high yields and preventing side reactions.

These C-H activation/amination strategies are highly valued for their atom economy and ability to construct complex heterocyclic frameworks from simpler starting materials.

Table 1: Illustrative Palladium-Catalyzed Isoindoline Synthesis Conditions

| Catalyst Precursor | Ligand | Base | Substrate Type | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Buchwald-type phosphine (B1218219) | NaOt-Bu | N-benzyl-2-chlorobenzylamine | 80-95 |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | N-benzyl-2-bromobenzylamine | 75-90 |

| Pd/C | (none) | KOAc | N-mesyl-2-benzylbenzamide* | 75-85 |

Note: This table presents generalized data for the synthesis of the isoindoline or isoindolinone core; specific results for this compound may vary. The third entry leads to an isoindolinone, which can be subsequently reduced to an isoindoline.

Photochemical reactions provide an alternative pathway for ring construction, often proceeding through radical intermediates under mild, ambient temperature conditions. rsc.orgnih.gov For the synthesis of the isoindoline skeleton, a photo-induced radical cyclization can be envisioned. beilstein-journals.org This approach could start from a precursor such as an N-benzyl-2-halobenzylamine. nih.gov Irradiation with light of a suitable wavelength, sometimes in the presence of a photocatalyst or a radical initiator, can induce homolytic cleavage of the carbon-halogen bond to generate an aryl radical. nih.gov This highly reactive intermediate can then undergo a 5-exo-trig intramolecular cyclization by attacking the benzylic C-H bond or an appended alkene, leading to the formation of the five-membered ring of the isoindoline system. A final hydrogen atom abstraction step would then yield the desired product. These methods are advantageous as they often avoid the need for expensive metal catalysts and can be highly efficient.

Fluorination Strategies for the Isoindoline Scaffold

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a reagent that acts as an "F+" source. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgbrynmawr.edu If applied to a 2-benzylisoindoline precursor, the reaction would proceed as an electrophilic aromatic substitution. The position of fluorination (regioselectivity) is governed by the directing effects of the substituents already present on the benzene ring. To achieve fluorination specifically at the 4-position, the precursor would need to be designed with appropriate directing groups to favor substitution at that site. These reactions are typically performed under mild conditions and tolerate a range of functional groups. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. nih.govnih.gov This technique requires a precursor with two key features: a good leaving group (such as -NO₂ or a halogen) at the position where fluorine is to be introduced, and the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov For the synthesis of this compound, a suitable starting material would be 2-benzyl-4-nitroisoindoline (B8816446) or 2-benzyl-4-chloroisoindoline. This precursor would be treated with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The use of phase-transfer catalysts like Kryptofix 2.2.2 can enhance the reactivity of the fluoride salt. nih.gov

Table 2: Comparison of General Fluorination Strategies

| Strategy | Reagent Type | Precursor Requirement | Key Advantage |

|---|---|---|---|

| Electrophilic | "F+" source (e.g., NFSI) | Electron-rich aromatic ring | Mild conditions |

| Nucleophilic (SNAr) | "F-" source (e.g., KF, CsF) | Activated ring with leaving group | High regioselectivity |

To achieve high regioselectivity on unactivated C-H bonds, directed C-H functionalization has emerged as a state-of-the-art strategy. acs.orgnih.gov This approach utilizes a directing group covalently attached to the substrate, which coordinates to a transition metal catalyst (commonly palladium or copper) and positions it in close proximity to a specific C-H bond. acs.orgnih.gov For the synthesis of this compound, a directing group could be temporarily installed on the benzylamine nitrogen (e.g., a picolinamide (B142947) or oxalyl amide). acs.orgnih.gov This group would then direct a palladium catalyst to activate the ortho C-H bond of the benzylamine precursor, which corresponds to the future 4-position of the isoindoline ring, for subsequent fluorination using an electrophilic fluorine source like NFSI. acs.orgnih.gov After the C-H fluorination step, the directing group is cleaved to yield the fluorinated intermediate, which can then be cyclized to form the final product. This method offers unparalleled control over the site of fluorination.

Optimization of Reaction Conditions and Yield Enhancement

The choice of solvent plays a pivotal role in the synthesis of isoindoline derivatives, influencing reaction rates, yields, and in some cases, selectivity. For the N-benzylation of a 4-fluoroisoindoline (B167068) precursor, a variety of solvents would typically be screened to determine the optimal medium.

Polar aprotic solvents are often favored for nucleophilic substitution reactions like N-alkylation. Solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), and toluene (B28343) have been shown to be effective in similar syntheses of polycyclic isoindolines, leading to high yields. nih.gov In a hypothetical optimization study for the synthesis of this compound, a range of solvents would be tested, as illustrated in the table below.

Table 1: Illustrative Solvent Screening for the Synthesis of this compound

| Entry | Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 9.1 | 16 | 92 |

| 2 | Dichloroethane (DCE) | 10.4 | 16 | 95 |

| 3 | Toluene | 2.4 | 24 | 88 |

| 4 | Acetonitrile (ACN) | 37.5 | 16 | 75 |

| 5 | Tetrahydrofuran (THF) | 7.6 | 24 | Decomposed |

| 6 | Dimethylformamide (DMF) | 36.7 | 12 | Decomposed |

| 7 | Methanol (B129727) (MeOH) | 32.7 | 24 | Decomposed |

This data is illustrative and based on general principles of isoindoline synthesis.

As the hypothetical data suggests, chlorinated solvents like DCE and DCM would likely provide the best results. nih.gov Highly polar solvents such as DMF and protic solvents like methanol could potentially lead to side reactions or decomposition of the product. nih.gov Nonpolar solvents like toluene might result in slower reaction rates but could still afford a good yield. nih.gov

For industrial-scale production, reaction temperature and pressure are critical parameters that affect not only the reaction kinetics and yield but also process safety and cost-effectiveness. The synthesis of isoindoline derivatives can be sensitive to temperature changes.

Initially, the reaction might be conducted at room temperature. nih.gov However, to enhance the reaction rate, the temperature is often elevated. A systematic study would typically involve running the reaction at various temperatures to find the optimal balance between reaction time and product purity. For instance, in the synthesis of related heterocyclic compounds, reactions are often refluxed at the boiling point of the solvent. nih.gov

Table 2: Illustrative Temperature Optimization for the Synthesis of this compound in Dichloroethane

| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1 | 25 (Room Temp) | 1 | 48 | 75 |

| 2 | 50 | 1 | 24 | 88 |

| 3 | 83 (Reflux) | 1 | 12 | 95 |

| 4 | 100 | >1 (Sealed Vessel) | 8 | 93 |

This data is illustrative and based on general principles of chemical process optimization.

While atmospheric pressure is generally preferred for simplicity and cost, in some cases, elevated pressure in a sealed vessel might be employed to increase the reaction temperature beyond the solvent's boiling point, potentially reducing the reaction time. However, this adds complexity and cost to the process.

Catalysis is a cornerstone of modern organic synthesis, and the formation of this compound is no exception. Depending on the specific synthetic route, various catalysts can be employed. For instance, if the synthesis involves a C-H activation strategy, a palladium catalyst might be used. researchgate.net In such cases, the choice of ligand is crucial for achieving high selectivity and yield. researchgate.net

For a more conventional N-benzylation reaction, a phase-transfer catalyst or a simple acid or base catalyst might be employed. In the synthesis of polycyclic isoindolines, trifluoroacetic acid (TFA) has been used as an effective protic acid catalyst. nih.gov The strength of the acid can significantly impact the reaction outcome, with stronger acids sometimes leading to decreased yields. nih.gov

Table 3: Illustrative Catalyst Screening for the Synthesis of this compound

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | Trifluoroacetic Acid (TFA) | 10 | 16 | 92 |

| 2 | Methanesulfonic Acid (MsOH) | 10 | 16 | 85 |

| 3 | Hydrochloric Acid (HCl) | 10 | 16 | 82 |

| 4 | Acetic Acid (AcOH) | 10 | 24 | No reaction |

| 5 | No Catalyst | - | 72 | <5 |

This data is illustrative and based on general principles of acid-catalyzed isoindoline synthesis. nih.gov

The optimal catalyst loading is another critical parameter to investigate. While a higher catalyst loading might increase the reaction rate, it can also lead to unwanted side reactions and increased costs. Therefore, the lowest effective catalyst loading is typically sought.

Purification and Isolation Techniques in the Synthesis of this compound

Following the chemical synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The purification strategy for this compound would likely involve a combination of chromatographic methods and recrystallization.

Column chromatography is a widely used technique for the purification of organic compounds. nih.gov For this compound, a silica (B1680970) gel stationary phase would be a common choice. The mobile phase, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be optimized to achieve good separation of the desired product from impurities.

Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. nih.gov For more challenging separations or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) could be employed. bohrium.com

Recrystallization is a powerful technique for purifying solid compounds. libretexts.orgmt.com The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process involves dissolving the crude solid in a minimal amount of a hot solvent and then allowing the solution to cool slowly. libretexts.org As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.com

Table 4: Potential Solvents for Recrystallization of this compound

| Solvent | Properties |

| Ethanol | A common choice for many organic compounds. |

| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |

| Ethyl Acetate/Hexane | A solvent/anti-solvent system can be effective for inducing crystallization. |

| Toluene | May be suitable for aromatic compounds. |

The choice of solvent is critical and is often determined empirically. For fluorinated aromatic compounds, solvents like ethanol or mixtures containing alkanes are often effective. mdpi.com The purity of the recrystallized product would be assessed by techniques such as melting point determination and spectroscopic analysis.

Chemical Reactivity and Transformation Studies of 2 Benzyl 4 Fluoroisoindoline

Reactivity at the Nitrogen Atom (N-2 Position)

The nitrogen atom in the 2-position of the isoindoline (B1297411) core is a tertiary amine, making it a nucleophilic and basic center. Its reactivity is primarily focused on reactions with electrophiles that lead to quaternary ammonium salts and the cleavage of the N-benzyl bond.

As a tertiary amine, 2-Benzyl-4-fluoroisoindoline is not susceptible to N-acylation. However, the synthesis of the title compound itself involves the N-alkylation (specifically, N-benzylation) of the parent 4-fluoroisoindoline (B167068). The secondary amine of 4-fluoroisoindoline readily reacts with benzyl (B1604629) halides, such as benzyl bromide or benzyl chloride, typically in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

N-acylation is a common transformation for the parent 4-fluoroisoindoline. Reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine would yield the corresponding N-acyl-4-fluoroisoindoline derivatives. These reactions are fundamental for introducing a wide variety of functional groups to the isoindoline nitrogen. ju.edu.jojocpr.com

| Reaction Type | Reagent | Base | Typical Solvent | Product Type |

|---|---|---|---|---|

| N-Benzylation | Benzyl chloride | K2CO3 | Acetonitrile | This compound |

| N-Acetylation | Acetyl chloride | Triethylamine | Dichloromethane (B109758) | 2-Acetyl-4-fluoroisoindoline |

| N-Benzoylation | Benzoyl chloride | Pyridine | Dichloromethane | 2-Benzoyl-4-fluoroisoindoline |

The tertiary nitrogen of this compound can act as a nucleophile and attack alkyl halides in a classic SN2 reaction known as the Menshutkin reaction. tue.nl This process, termed quaternization, results in the formation of a quaternary ammonium salt. The reaction rate is dependent on the concentration of both the amine and the alkyl halide and is influenced by factors such as the nature of the alkyl group, the leaving group, and the polarity of the solvent. tue.nlsemanticscholar.org

For instance, reaction with methyl iodide would yield 2-benzyl-4-fluoro-2-methylisoindolinium iodide. The formation of these charged species significantly alters the molecule's physical properties, such as solubility. Quaternization is a key reaction for modifying the biological and material properties of amine-containing compounds. mdpi.comrsc.org The reaction is generally faster in polar, aprotic solvents which can stabilize the charged transition state. semanticscholar.org

| Alkylating Agent | Solvent | Temperature | Product Name |

|---|---|---|---|

| Methyl iodide | Acetone | Room Temperature | 2-Benzyl-4-fluoro-2-methylisoindolinium iodide |

| Ethyl bromide | Acetonitrile | Reflux | 2-Benzyl-2-ethyl-4-fluoroisoindolinium bromide |

| Propargyl bromide | Dimethylformamide (DMF) | Room Temperature | 2-Benzyl-4-fluoro-2-(prop-2-yn-1-yl)isoindolinium bromide |

The removal of the N-benzyl group to yield the parent 4-fluoroisoindoline is a crucial transformation in synthetic chemistry, as the benzyl group often serves as a protecting group. nih.gov Several strategies exist for this N-debenzylation.

Catalytic hydrogenolysis is a common and clean method, involving the treatment of the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process cleaves the benzylic C-N bond to release toluene (B28343) and the secondary amine.

Alternative chemical methods are available for substrates incompatible with catalytic hydrogenation. One effective procedure involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with an oxygen atmosphere. researchgate.net The proposed mechanism for this reaction involves the formation of a benzylic anion by the strong base. researchgate.net This anion then reacts with oxygen to form a peroxy intermediate, which subsequently decomposes to yield the debenzylated amine and benzaldehyde. researchgate.net Other reagents like tin(IV) chloride (SnCl4) have also been reported for debenzylation reactions under specific conditions. dal.ca

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene ring of the isoindoline core. labxchange.orglibretexts.org The outcome of these reactions is dictated by the electronic and steric effects of the existing substituents: the fluoro group and the fused heterocyclic ring. uci.edu

The regiochemical outcome of an EAS reaction on this compound is determined by the directing effects of the substituents on the aromatic ring.

Isoindoline Moiety (fused at C-3a and C-7a): The portion of the isoindoline ring fused to the benzene core consists of alkyl groups (-CH2-). Alkyl groups are activating and ortho, para-directing. The -CH2- group at C-3 directs towards C-4, while the -CH2- group at C-1 directs towards C-7 and C-5.

The combined influence suggests that positions C-5 and C-7 are the most likely sites for electrophilic attack. Both are activated by the ortho/para-directing effects of the fluorine and the fused ring. Steric hindrance from the adjacent isoindoline structure might play a role in favoring one position over the other, with the C-7 position often being less sterically hindered.

Nitration and halogenation are classic examples of electrophilic aromatic substitution.

Nitration: This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Based on the directing effects discussed, the reaction is expected to yield a mixture of 5-nitro- and 7-nitro-2-benzyl-4-fluoroisoindoline.

Halogenation: Bromination or chlorination can be accomplished by treating the substrate with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. uci.edu The catalyst polarizes the halogen molecule, creating a potent electrophile. This reaction would similarly be expected to produce primarily 5-halo and 7-halo substituted products.

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | 2-Benzyl-4-fluoro-5-nitroisoindoline and 2-Benzyl-4-fluoro-7-nitroisoindoline |

| Bromination | Br2, FeBr3 | Br+ | 2-Benzyl-5-bromo-4-fluoroisoindoline and 2-Benzyl-7-bromo-4-fluoroisoindoline |

| Chlorination | Cl2, AlCl3 | Cl+ | 2-Benzyl-5-chloro-4-fluoroisoindoline and 2-Benzyl-7-chloro-4-fluoroisoindoline |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the introduction of alkyl and acyl substituents onto an aromatic ring. For this compound, the fluorine atom, an ortho-, para-directing deactivator, and the isoindoline ring would influence the regioselectivity of these reactions.

Friedel-Crafts Acylation: It is anticipated that the acylation of this compound would require a Lewis acid catalyst, such as aluminum chloride, and an acylating agent like an acyl chloride or anhydride (B1165640). The electrophilic acylium ion would likely add to the positions ortho or para to the fluorine atom. However, the bulky benzyl group and the isoindoline structure could sterically hinder certain positions.

Friedel-Crafts Alkylation: Similar to acylation, alkylation with an alkyl halide and a Lewis acid catalyst would be expected to follow the directing effects of the fluorine substituent. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group can activate the ring towards further substitution.

A hypothetical data table for such reactions, if studied, might resemble the following:

| Electrophile | Catalyst | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| Acetyl chloride | AlCl₃ | CS₂ | 0 - 25 | 2-Benzyl-4-fluoro-x-acetylisoindoline | Data not available |

| Benzoyl chloride | AlCl₃ | CH₂Cl₂ | 0 | 2-Benzyl-4-fluoro-x-benzoylisoindoline | Data not available |

| tert-Butyl chloride | FeCl₃ | Nitrobenzene | 25 | 2-Benzyl-4-fluoro-x-tert-butylisoindoline | Data not available |

Reactivity of the Benzylic Carbon Atoms

The two benzylic carbon atoms in this compound—one on the benzyl group and the methylene (B1212753) carbons of the isoindoline ring—are expected to be reactive centers due to their proximity to the aromatic systems, which can stabilize radical and ionic intermediates.

Alpha-Hydroxylation and Oxidation Reactions

The benzylic C-H bonds are generally weaker than other sp³ C-H bonds, making them susceptible to oxidation.

Alpha-Hydroxylation: The introduction of a hydroxyl group at a benzylic position could potentially be achieved using various oxidizing agents.

Oxidation Reactions: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would be expected to oxidize the benzylic methylene groups. For the benzyl substituent, this could lead to the formation of a carboxylic acid. The benzylic carbons of the isoindoline ring could also undergo oxidation, potentially leading to ring-opening or the formation of phthalimide (B116566) derivatives.

A summary of potential oxidation reactions is presented below:

| Oxidizing Agent | Reaction Conditions | Expected Product(s) |

| Mild Oxidant | Data not available | 2-(Hydroxy(phenyl)methyl)-4-fluoroisoindoline |

| KMnO₄, heat | Data not available | 4-Fluorophthalic acid, Benzoic acid |

| CrO₃, H₂SO₄ | Data not available | 4-Fluoro-2-benzoylisoindolin-1-one |

Radical Reactions at the Benzylic Position

The stability of benzylic radicals makes these positions prime targets for radical reactions.

Radical Halogenation: The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard method for the selective bromination of benzylic positions. It is plausible that this reaction would favor substitution on the benzylic carbon of the N-benzyl group.

Ring-Opening and Rearrangement Reactions

The isoindoline ring system, while generally stable, can undergo ring-opening or rearrangement under specific conditions.

Mechanistic Investigations of Ring-Opening Processes

Ring-opening of the isoindoline nucleus could potentially be initiated by cleavage of the C-N bonds. This might be achieved under reductive conditions, for example, through hydrogenolysis. A patent mentions the debenzylation of this compound via hydrogenation with a palladium on carbon catalyst to yield 4-fluoroisoindoline hydrochloride, demonstrating the lability of the N-benzyl group under these conditions.

Rearrangement Pathways under Various Conditions

The potential for skeletal rearrangements of the this compound framework has not been explored in the available literature. Such rearrangements could theoretically be induced under acidic conditions or via photochemical methods, but specific pathways and products remain purely speculative without experimental evidence.

Derivatization and Functionalization Strategies for 2 Benzyl 4 Fluoroisoindoline

Directed Functionalization of the Fluorinated Aromatic Ring

The fluorine atom and the isoindoline (B1297411) nitrogen are key handles for directing reactions to specific positions on the aromatic ring.

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. This strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2-Benzyl-4-fluoroisoindoline, the isoindoline nitrogen, particularly its lone pair of electrons, could potentially act as a Lewis basic site to direct metalation.

The process would involve the interaction of an alkyllithium base, such as n-butyllithium or sec-butyllithium, with the nitrogen atom. This would position the base to abstract a proton from the C-3 position, which is ortho to the directing group. The fluorine atom at C-4 could also exert a directing effect, potentially acidifying the adjacent C-5 proton. However, the directing strength of the cyclic amine is generally considered significant. Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of substituents.

Potential Electrophiles for Quenching:

Carbonyl compounds: Aldehydes and ketones to form alcohols.

Carbon dioxide: To install a carboxylic acid group.

Iodine: To introduce an iodine atom, which can be used in subsequent cross-coupling reactions.

Alkyl halides: To append alkyl chains.

The regioselectivity of the metalation would be a critical factor to determine experimentally, as it depends on the relative directing ability of the isoindoline ring and the fluorine substituent.

The halogen-dance reaction involves the base-induced migration of a halogen atom on an aromatic ring. This reaction typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), and proceeds through a series of deprotonation and reprotonation steps, ultimately leading to the thermodynamically most stable arylmetal intermediate.

For this reaction to be applicable to this compound, a heavier halogen (bromine or iodine) would first need to be installed on the aromatic ring, for instance, via a DoM reaction followed by quenching with iodine. Fluorine itself is generally not mobile in halogen-dance reactions. If a bromo or iodo substituent were present, for example at the C-5 position, treatment with a strong base could initiate the migration of the halogen to a different position on the ring. The driving force for this migration is the formation of a more stable carbanion intermediate. The final position of the halogen and the lithiated carbon would allow for functionalization at a site that might be inaccessible through other methods. The synthetic utility lies in this ability to achieve unconventional substitution patterns on the aromatic ring.

Cross-Coupling Reactions at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the molecule would first need to be converted into an aryl halide or triflate derivative, for example, by introducing a bromine or iodine atom onto the fluorinated ring using methods like DoM.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. Assuming a bromo- or iodo-substituted this compound is available, it could be coupled with a wide range of aryl or heteroaryl boronic acids or their esters.

This reaction is known for its high functional group tolerance and generally mild reaction conditions. The choice of palladium catalyst, ligand, base, and solvent would be crucial for optimizing the reaction yield and would need to be determined empirically. This strategy would allow for the synthesis of a diverse library of biaryl derivatives of this compound.

Table 1: General Parameters for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | Bromo- or Iodo-2-Benzyl-4-fluoroisoindoline | Substrate |

| Boron Reagent | Phenylboronic acid, Pyridylboronic acid | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boron reagent |

| Solvent | Toluene (B28343), Dioxane, DMF, Water mixtures | Reaction Medium |

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. A halogenated this compound could react with various alkenes, such as acrylates or styrenes, to introduce vinyl groups onto the aromatic ring.

The Sonogashira coupling reaction joins an aryl halide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction would enable the introduction of alkynyl substituents onto the this compound core. These alkynyl groups are versatile handles for further transformations, including cyclization reactions or click chemistry.

Table 2: Heck and Sonogashira Coupling Overview

| Reaction | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene) | Aryl-Vinyl C-C | Pd Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Aryl-Alkynyl C-C | Pd Catalyst, Cu(I) co-catalyst, Base |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction would be a powerful tool to introduce a wide variety of primary or secondary amines at a halogenated position on the this compound ring.

The reaction's scope is broad, allowing for the coupling of anilines, alkylamines, and various nitrogen-containing heterocycles. The development of specialized phosphine (B1218219) ligands has been critical to the success and wide applicability of this transformation. This method would provide direct access to a range of amino-substituted derivatives of the target compound.

Table 3: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Aryl Halide | Bromo- or Iodo-2-Benzyl-4-fluoroisoindoline | Electrophilic Partner |

| Amine | Aniline, Morpholine, Benzylamine (B48309) | Nucleophilic Partner |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst |

| Ligand | XPhos, BINAP, dppf | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation and catalyst turnover |

| Solvent | Toluene, Dioxane | Reaction Medium |

Functional Group Interconversions on the Benzyl (B1604629) Moiety

The benzyl group of this compound offers a versatile platform for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. These transformations can be broadly categorized into oxidation and reduction of substituents and the introduction of heteroatom-containing functional groups.

The benzylic position, the carbon atom directly attached to the benzene (B151609) ring and the isoindoline nitrogen, is particularly susceptible to oxidation due to the resonance stabilization of intermediates. khanacademy.orgmasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can be employed to oxidize an unsubstituted benzyl group to a carboxylic acid, yielding 4-fluoro-2-carboxyisoindoline. masterorganicchemistry.com Milder and more selective oxidation methods could also be utilized. For instance, if the benzyl ring were substituted with an alkyl group, it could be oxidized to a ketone or carboxylic acid. khanacademy.orgmasterorganicchemistry.com

Conversely, if the benzyl moiety were to contain reducible functional groups, such as nitro or carbonyl groups, standard reduction methodologies could be applied. For example, a nitro group on the benzyl ring could be reduced to an amine using catalytic hydrogenation (e.g., H₂ over Pd/C) or metal catalysts in acidic media. This amino group could then serve as a handle for further functionalization.

Table 1: Hypothetical Oxidation and Reduction Reactions on a Substituted Benzyl Moiety of this compound

| Starting Material Substituent (on Benzyl Ring) | Reagent(s) | Product Substituent |

| -CH₃ | KMnO₄, heat | -COOH |

| -NO₂ | H₂, Pd/C | -NH₂ |

| -C(=O)R | NaBH₄ | -CH(OH)R |

This table represents potential transformations based on general chemical principles.

The introduction of heteroatoms such as halogens, oxygen, and nitrogen onto the benzyl group can significantly alter the electronic and steric properties of the molecule. Free-radical bromination at the benzylic position is a common transformation. khanacademy.orgmasterorganicchemistry.com Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, a bromine atom can be selectively introduced at the benzylic carbon. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. khanacademy.org

For example, reaction of the benzylic bromide with nucleophiles like amines, thiols, or alkoxides could introduce amino, thioether, or ether functionalities, respectively. Furthermore, electrophilic aromatic substitution reactions on the benzyl ring itself could introduce functional groups such as nitro (-NO₂) or halogen (-Br, -Cl) groups, which can then be further manipulated.

Stereoselective Derivatization Approaches

Controlling the three-dimensional arrangement of atoms is crucial in the development of chiral molecules. Stereoselective derivatization of this compound can be achieved through the use of chiral auxiliaries, catalysts, or by leveraging the inherent chirality of the isoindoline framework in diastereoselective reactions.

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net For instance, if a functional group on the this compound scaffold allows for the attachment of a chiral auxiliary, such as an oxazolidinone, subsequent reactions can proceed with high diastereoselectivity. sigmaaldrich.com After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. sigmaaldrich.com

Asymmetric catalysis offers another powerful tool for stereoselective functionalization. Chiral catalysts can be used to control the stereochemistry of reactions on the benzyl group or the isoindoline core. For example, a chiral catalyst could be employed in an asymmetric hydrogenation of a double bond introduced onto the benzyl moiety, leading to the formation of a specific stereoisomer.

The existing stereochemistry of the isoindoline ring, if present, can influence the stereochemical outcome of subsequent reactions, a process known as diastereoselection. rsc.orgrsc.org The rigid, bicyclic structure of the isoindoline can sterically hinder one face of the molecule, directing incoming reagents to the more accessible face. This inherent facial bias can be exploited to achieve high levels of diastereoselectivity in reactions such as alkylations, reductions, or cycloadditions. For instance, the reduction of a ketone on a side chain attached to the isoindoline framework could preferentially yield one diastereomer due to the steric hindrance imposed by the ring system. The development of tandem reactions can also lead to the formation of complex isoindoline structures with good diastereoselectivity. rsc.org

Computational and Theoretical Investigations of 2 Benzyl 4 Fluoroisoindoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Benzyl-4-fluoroisoindoline, offering a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. These calculations aim to find the minimum energy conformation on the potential energy surface.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the planarity of the isoindoline (B1297411) ring system and the orientation of the benzyl (B1604629) and fluoro substituents. The stability of the molecule is inferred from its total electronic energy, with lower energies indicating greater stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.47 Å |

| N2-C3 | 1.47 Å | |

| C3a-C4 | 1.39 Å | |

| C4-F | 1.36 Å | |

| N2-C(Benzyl) | 1.46 Å | |

| Bond Angle | C1-N2-C3 | 105.2° |

| C3a-C4-C5 | 118.5° | |

| C3a-C4-F | 119.0° | |

| Dihedral Angle | C1-N2-C(Benzyl)-C(Phenyl) | 75.3° |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO represents the region most likely to accept an electron, indicating electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich isoindoline and benzyl rings, while the LUMO might have significant contributions from the fluorinated benzene (B151609) ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly concerning the benzyl group and the isoindoline ring, necessitates a thorough conformational analysis to understand its dynamic behavior.

The benzyl group attached to the nitrogen atom of the isoindoline ring is not static and can rotate around the N-CH₂ bond. This rotation is associated with an energy barrier, which dictates the preferred orientation of the benzyl group relative to the isoindoline core.

Computational methods can be used to calculate the potential energy surface for this rotation by systematically changing the dihedral angle and calculating the energy at each step. The resulting energy profile would reveal the most stable (lowest energy) conformations and the energy required to transition between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Computational studies can model these dynamics, identifying the most stable puckered forms (e.g., envelope or twist conformations) and the energy barriers for interconversion between them. The presence of the fluorine atom and the bulky benzyl group can be expected to influence the preferred puckering of the ring.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly informative.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| Infrared (IR) | C-F Stretch | 1150 cm⁻¹ |

| C-N Stretch | 1250 cm⁻¹ | |

| ¹³C NMR | C4 (C-F) Chemical Shift | 160 ppm |

| ¹⁹F NMR | Chemical Shift | -115 ppm |

| UV-Vis | λmax | 275 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Chemoinformatic Approaches to Structure-Reactivity Relationships:Chemoinformatics utilizes computational methods to analyze structure-activity relationships (SAR). For this compound, these approaches could be used to build predictive models that correlate its structural features with potential biological activities or chemical reactivity, guiding the design of new derivatives with desired properties.

Until such computational research is conducted and published, a detailed and scientifically accurate article on these specific aspects of this compound cannot be written.

Role As a Key Synthetic Intermediate in Complex Organic Synthesis

Strategic Utility in the Construction of Diverse Heterocyclic Frameworks

The inherent structure of 2-Benzyl-4-fluoroisoindoline makes it a promising starting material for the synthesis of a variety of heterocyclic systems.

Building Block for Fused Polycyclic Systems

While specific examples detailing the use of this compound in the construction of fused polycyclic systems are not extensively documented, the isoindoline (B1297411) nucleus is a common precursor to such structures. The aromatic ring of the isoindoline can undergo annulation reactions, and the secondary amine provides a reactive handle for cyclization. For instance, reactions involving intramolecular Friedel-Crafts-type cyclizations or transition-metal-catalyzed C-H activation could potentially be employed to build additional rings onto the this compound scaffold, leading to complex polycyclic aromatic or heteroaromatic systems.

Precursor for Spirocyclic and Bridged Ring Architectures

The generation of spirocyclic and bridged ring systems often requires precursors with specific conformational and reactive properties. The stereochemistry of the isoindoline ring can be controlled, making it an attractive candidate for diastereoselective reactions to form spiro centers. For example, intramolecular alkylation or cycloaddition reactions originating from a functionalized N-benzyl group or the aromatic ring could lead to the formation of intricate spirocyclic or bridged frameworks. The fluorine substituent could also play a role in directing these transformations or imparting unique properties to the resulting complex molecules.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are powerful tools for generating molecular diversity. The secondary amine functionality of this compound makes it a suitable component for a variety of MCRs.

Participation in Ugi, Passerini, and Biginelli Reactions

The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs. As a secondary amine, this compound could readily participate in the Ugi four-component reaction, combining with an aldehyde, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. Although the Passerini reaction typically involves a primary amine, modifications of the reaction protocol could potentially incorporate secondary amines like this compound. The Biginelli reaction, which is used to synthesize dihydropyrimidinones, typically uses urea (B33335) as the nitrogen-containing component. However, variations of this reaction could potentially utilize the nucleophilic character of the isoindoline nitrogen.

Development of Novel MCRs Involving the Isoindoline Scaffold

Beyond the classical MCRs, the reactivity of this compound could be harnessed in the development of novel multicomponent strategies. For instance, its participation in transition-metal-catalyzed MCRs or cascade reactions initiated by one of its functional groups could lead to the discovery of new transformations and the synthesis of unique molecular scaffolds.

Tandem and Cascade Reaction Sequences Involving this compound

Sequential Cyclization-Functionalization Pathways

Sequential cyclization-functionalization represents a powerful strategy for the construction of complex polycyclic systems from relatively simple precursors. In a hypothetical scenario involving this compound, this intermediate could be elaborated through a series of reactions that build additional rings and introduce new functional groups.

For instance, the aromatic ring of the isoindoline could undergo electrophilic aromatic substitution, with the fluorine atom and the fused heterocyclic ring directing the regioselectivity of the reaction. This could be followed by a cyclization reaction involving a substituent on the benzyl (B1604629) group or a newly introduced functional group on the isoindoline core.

Table 1: Hypothetical Sequential Reactions Utilizing a this compound Scaffold

| Step | Reaction Type | Reagents and Conditions | Potential Outcome |

| 1 | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group onto the aromatic ring. |

| 2 | Reduction of Ketone | Reducing agent (e.g., NaBH₄) | Conversion of the acyl group to a secondary alcohol. |

| 3 | Intramolecular Cyclization | Acid catalyst (e.g., H₂SO₄) | Formation of a new fused ring system. |

| 4 | Debenzylation | Hydrogenolysis (e.g., H₂, Pd/C) | Removal of the N-benzyl group, allowing for further functionalization at the nitrogen atom. |

This table presents a theoretical reaction sequence and does not represent experimentally verified data for this compound.

One-Pot Transformations for Enhanced Synthetic Efficiency

One-pot transformations, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. The development of such processes for the synthesis and elaboration of isoindoline derivatives is an active area of research.

A hypothetical one-pot reaction could involve the in-situ formation of a this compound derivative followed by an immediate subsequent transformation. For example, a reaction cascade could be initiated that leads to the formation of the isoindoline ring, which then acts as a dienophile or a dipolarophile in a cycloaddition reaction with a suitable partner present in the reaction mixture.

Design and Synthesis of Advanced Molecular Scaffolds Utilizing this compound as a Core Fragment

The unique structural and electronic properties of the this compound moiety make it an attractive core fragment for the design of novel molecular scaffolds with potential applications in various fields, including medicinal chemistry and materials science. The rigidity of the isoindoline ring system, combined with the conformational flexibility of the benzyl group and the electronic influence of the fluorine atom, provides a versatile platform for the construction of diverse chemical libraries.

The design of advanced molecular scaffolds would involve the strategic attachment of various functional groups and structural motifs to the this compound core. This could be achieved through a variety of synthetic methodologies, including cross-coupling reactions, multicomponent reactions, and ring-closing metathesis. The resulting compounds could then be screened for their biological activity or material properties.

Table 2: Potential Advanced Molecular Scaffolds Derived from a Fluorinated Isoindoline Core

| Scaffold Type | Synthetic Strategy | Potential Application |

| Spirocyclic Isoindolines | Intramolecular cyclization or cycloaddition reactions. | Probing specific protein-protein interactions. |

| Fused Polycyclic Aromatic Isoindolines | Annulation reactions onto the isoindoline aromatic ring. | Development of novel organic electronic materials. |

| Macrocyclic Isoindoline Derivatives | Ring-closing metathesis involving substituents on the benzyl and/or isoindoline core. | Design of host-guest systems or conformationally constrained peptides. |

This table illustrates theoretical applications based on general principles of medicinal and materials chemistry.

Advanced Methodologies and Future Research Perspectives

Green Chemistry Approaches to 2-Benzyl-4-fluoroisoindoline Synthesis

Green chemistry principles are integral to modern synthetic chemistry, emphasizing the reduction of waste, use of less hazardous substances, and improvement of energy efficiency. The application of these principles to the synthesis of this compound represents a significant area for future research, focusing on developing more environmentally benign synthetic routes.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Research into the synthesis of related heterocyclic structures has demonstrated the viability of solvent-free (neat) reactions or the use of alternative, greener solvents. mdpi.com Future synthetic strategies for this compound could explore these avenues.

Solvent-Free Conditions : Performing reactions under neat conditions can lead to higher reaction rates, reduced waste, and simpler purification processes. mdpi.com This approach eliminates the need for solvent purchasing, handling, and disposal, offering significant environmental and economic benefits.

Alternative Solvents : Where a solvent is necessary, the focus is on replacing conventional VOCs with greener alternatives. For the synthesis of isoindolinone scaffolds, options such as water, supercritical fluids (e.g., CO2), and ionic liquids have been investigated. rsc.orgresearchgate.net These solvents are typically non-toxic, non-flammable, and can often be recycled.

| Solvent Type | Examples | Potential Advantages for Synthesis | Considerations |

|---|---|---|---|

| Conventional | Toluene (B28343), Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Well-established solubility and reactivity profiles. | Often volatile, toxic, and difficult to dispose of. |

| Green Alternative | Water, Ethanol (B145695), 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity, biodegradable, derived from renewable sources. | May require optimization of reaction conditions due to different polarity and solubility. |

| Neat (Solvent-Free) | N/A | No solvent waste, potentially faster reactions, simplified workup. mdpi.com | Requires reactants to be liquid or have a low melting point; potential for viscosity issues. |

Many synthetic routes for isoindoline (B1297411) and isoindolinone structures rely on transition metal or organocatalysts. nih.govsemanticscholar.org A key green chemistry objective is the development of catalytic systems that allow for easy separation and reuse of the catalyst, thereby reducing waste and the cost associated with expensive metals or complex ligands.

Heterogeneous Catalysis : Supporting catalysts on solid materials (e.g., silica (B1680970), polymers, carbon) allows for simple filtration and recovery after the reaction. This has been successfully applied in the synthesis of various nitrogen heterocycles. mdpi.comepa.gov

Fluorous Catalysis : Attaching a "fluorous" tag to a catalyst can make it preferentially soluble in a fluorous solvent. rsc.orgresearchgate.net This allows for a biphasic reaction system from which the catalyst can be easily separated and recycled. Research on isoindolinone synthesis has shown that both the catalyst and the solvent can be effectively recycled using this method. rsc.orgresearchgate.net

The efficiency of a chemical reaction can be quantified using metrics like Atom Economy and the Environmental Factor (E-Factor).

Atom Economy measures the proportion of reactant atoms that are incorporated into the final desired product.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is 0.

Future research on this compound synthesis will aim to design routes with high atom economy (e.g., addition and cycloaddition reactions) and low E-Factors. For instance, a rhodium(II)-catalyzed reaction to produce bioactive isoindolinone derivatives was reported with a favorable E-factor of 5.70. rsc.org Optimizing synthetic pathways to minimize byproducts and the use of stoichiometric reagents is crucial for achieving these goals.

| Metric | Ideal Value | Focus of Optimization | Example Strategy |

|---|---|---|---|

| Atom Economy | 100% | Maximize incorporation of reactant atoms into the product. | Prioritize addition reactions over substitution or elimination reactions. |

| E-Factor | 0 | Minimize all waste streams (solvents, reagents, byproducts). | Use catalytic reagents instead of stoichiometric ones; recycle solvents. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for scaling up production. This methodology provides superior control over reaction parameters, enhances safety, and can lead to higher yields and purity.

The choice of reactor is critical in flow chemistry. For the synthesis of isoindoline-type structures, various reactor designs could be employed to optimize reaction conditions.

Microreactors : These reactors feature channels with sub-millimeter dimensions, providing extremely high surface-area-to-volume ratios. This allows for rapid heat and mass transfer, enabling precise temperature control and the safe use of highly exothermic or fast reactions. rsc.org

Packed-Bed Reactors : These can be filled with a solid-supported catalyst or reagent. As the reaction stream flows through the bed, it interacts with the solid phase, facilitating the reaction and simplifying purification as the catalyst remains contained within the reactor. flinders.edu.au

Tubular/Coil Reactors : Simple coiled tubes made of an appropriate material (e.g., PFA, stainless steel) can serve as effective plug flow reactors (PFRs). nih.gov The length and diameter of the tube, combined with the flow rate, precisely determine the reaction time (residence time).

| Reactor Type | Key Feature | Ideal Application for Isoindoline Synthesis |

|---|---|---|

| Microreactor / Chip Reactor | Excellent heat/mass transfer. rsc.org | Highly exothermic or fast reactions; screening of reaction conditions. |

| Packed-Bed Reactor | Contains a solid-phase reagent or catalyst. flinders.edu.au | Heterogeneous catalytic hydrogenations or cyclizations. |

| Tubular / Coil Reactor | Simple design, well-defined residence time. nih.gov | Homogeneous reactions requiring longer reaction times at elevated temperature/pressure. |

A major advantage of continuous processing is the ability to integrate Process Analytical Technology (PAT) for real-time monitoring and control. mdpi.comnih.gov By implementing inline analytical tools, the reaction stream can be analyzed as it flows out of the reactor, providing immediate feedback on conversion, yield, and purity.

Spectroscopic Methods : Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time.

Chromatographic Methods : Inline High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can automatically sample the reaction stream to provide detailed information on product purity and byproduct formation.

This continuous data stream allows for the creation of automated feedback loops that can adjust process parameters (e.g., temperature, flow rate, stoichiometry) to maintain optimal performance, ensuring consistent product quality and maximizing process efficiency. researchgate.net

| PAT Tool | Information Provided | Benefit in Continuous Synthesis |

|---|---|---|

| Inline FTIR/Raman | Real-time concentration of functional groups (reactants, products). | Immediate tracking of reaction conversion and kinetics. |

| Inline HPLC/UHPLC | Quantitative analysis of all components in the reaction mixture. | Real-time monitoring of yield, purity, and byproduct formation. |

| Inline NMR | Detailed structural information and quantification. | Unambiguous identification of intermediates and products. |

Photoredox and Electrochemical Approaches in Functionalization

Recent advancements in synthetic organic chemistry have seen the rise of photoredox and electrochemical methods as powerful tools for bond formation under mild conditions. These approaches offer unique reactivity patterns that are often complementary to traditional thermal methods.

Visible-light-mediated photoredox catalysis has emerged as a sustainable and powerful strategy for the functionalization of N-heterocycles. rsc.org For the this compound scaffold, light-mediated transformations could enable a variety of C-H functionalization reactions. For instance, the benzylic position of the isoindoline nitrogen and specific sites on the aromatic rings are potential targets for modification.

One prospective avenue involves the α-C–H functionalization of the isoindoline core. Studies on related N-substituted isoindolines have demonstrated that visible-light-mediated aerobic oxygenation can lead to the formation of the corresponding isoindolinones without the need for external photocatalysts. scilit.comnih.gov This suggests that this compound could potentially be converted to 2-benzyl-4-fluoroisoindolin-1-one under similar conditions.

Further research could explore the use of various photocatalysts, such as iridium or ruthenium complexes, to facilitate a broader range of transformations. nih.gov These could include alkylation, arylation, or trifluoromethylation reactions at positions that are otherwise difficult to access. A hypothetical reaction scheme for the photoredox-catalyzed C-H arylation of this compound is presented below.

Hypothetical Data Table: Photoredox-Catalyzed C-H Arylation of this compound

| Entry | Arylating Agent | Photocatalyst | Solvent | Light Source | Potential Product |

| 1 | 4-Bromotoluene | Ir(ppy)₃ | Acetonitrile | Blue LED | 2-Benzyl-4-fluoro-7-(p-tolyl)isoindoline |

| 2 | 4-Methoxy-phenylboronic acid | Ru(bpy)₃Cl₂ | DMF | White LED | 2-Benzyl-4-fluoro-7-(4-methoxyphenyl)isoindoline |

| 3 | Phenyl diazonium tetrafluoroborate | Eosin Y | DMSO | Green LED | 2-Benzyl-4-fluoro-7-phenylisoindoline |

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis, often avoiding the use of stoichiometric reagents and operating under mild conditions. The electrochemical oxidation of related amine compounds has been shown to generate reactive intermediates that can participate in a variety of coupling reactions. academie-sciences.fr

For this compound, electrochemical methods could be employed to achieve oxidative C-C and C-N bond formations. For example, anodic oxidation could generate a cation radical intermediate from the isoindoline nitrogen, which could then be trapped by a suitable nucleophile. This approach could lead to the synthesis of novel dimeric structures or the introduction of new functional groups onto the isoindoline scaffold.

Future research in this area could focus on optimizing the reaction conditions, such as the choice of electrode material, supporting electrolyte, and solvent, to control the regioselectivity of the functionalization. The development of paired electrolysis systems, where both the anode and cathode are used to drive productive chemical transformations, could further enhance the efficiency and sustainability of these synthetic routes.

Development of Novel Catalytic Systems for Specific Transformations

The development of new catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of complex molecules. For this compound, both organocatalysis and heterogeneous catalysis present promising avenues for targeted transformations.